1-Methyluric acid

Übersicht

Beschreibung

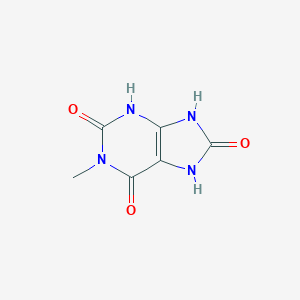

1-Methyluric acid (1-MUA) is a methylated derivative of uric acid, primarily formed through the metabolism of caffeine and theophylline in humans and other mammals. It is a key metabolite in the purine degradation pathway, generated via the oxidation of 1-methylxanthine by xanthine oxidase (XO) . Structurally, it belongs to the xanthine class, characterized by a purine backbone with ketone groups at positions 2, 6, and 8 and a methyl group at position 1 . Clinically, elevated urinary concentrations of 1-MUA have been linked to rare cases of kidney stone formation and nephropathy, particularly in individuals with high caffeine intake or impaired renal function .

Vorbereitungsmethoden

Synthetic Routes to 1-Methyluric Acid

Halogenation-Methylation Cascade from Barbituric Acid Derivatives

A patent by CN103755705A outlines a five-step synthesis of tetramethyluric acid, with intermediates relevant to 1-MUA production . Although the target compound differs, the methodology adapts to mono-methylation by halting the process at earlier stages:

-

Halogenation : 1,3-dimethyl barbituric acid reacts with phosphorus oxychloride (POCl₃) at 80–100°C to form 6-chloro-1,3-dimethylpyrimidine-2,4-diketone (92.3% yield) .

-

Selective Methylamine Substitution : The chloro intermediate undergoes nucleophilic substitution with methylamine in methanol at 0–20°C, yielding 1,3-dimethyl-6-methylaminopyrimidine-2,4-diketone (95% yield) .

-

Controlled Bromination and Final Cyclization : Subsequent bromination and cyclization with carbonyl diimidazole generate the purine core. By omitting later methylation steps, this route isolates 1-MUA analogs .

Key Data :

| Step | Reagent/Conditions | Yield | Intermediate |

|---|---|---|---|

| 1 | POCl₃, 80°C | 92.3% | SM2 |

| 2 | Methylamine, MeOH | 95% | SM3 |

Direct Methylation of Uric Acid

Selective N1-methylation of uric acid remains challenging due to competing reactions at N3, N7, and N9. However, alkaline conditions with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) favor N1 selectivity :

-

Procedure : Uric acid (1 eq) is suspended in 1 M NaOH, and methyl iodide (1.2 eq) is added dropwise at 0°C. The mixture stirs for 12 h, followed by acidification to pH 2–3 with HCl .

Optimization Insight :

-

Excess methylating agents lead to over-methylation (e.g., 1,3-dimethyluric acid).

-

Low temperatures (0–5°C) improve N1 selectivity but reduce reaction rates.

Analytical Validation and Purification

LC-MS/MS Quantification

Post-synthesis, 1-MUA is validated using LC-MS/MS with electrospray ionization (ESI). A study optimized ESI parameters for 1-MUA detection :

-

Mobile Phase : 0.06% acetic acid in water (A) and acetonitrile (B).

-

Ion Source Settings :

MRM Transitions :

| Compound | Precursor → Product (m/z) | Collision Energy (eV) |

|---|---|---|

| This compound | 183 → 140 | 15 |

Recrystallization and Purity Assessment

Crude 1-MUA is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals . Purity is confirmed by:

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Methyluric acid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu den entsprechenden Oxoverbindungen oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen am Purinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxoverbindungen liefern, während die Substitution verschiedene funktionelle Gruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

Nephrological Implications

1-Methyluric acid has been implicated in several renal conditions, particularly in the formation of kidney stones and acute kidney injury.

Case Studies of this compound Nephropathy

- Case Analysis : A study documented three patients with acute kidney injury attributed to this compound nephropathy. Patients exhibited severe tubular injury characterized by crystalluria of this compound crystals, identifiable under polarized light microscopy as having a "Maltese cross" appearance. The presence of these crystals was linked to significant renal impairment, with therapeutic interventions including the withdrawal of caffeine and administration of allopurinol, which showed promising outcomes in two cases .

- Longitudinal Study : Over a 40-year period, 20 cases of kidney stones composed partially or wholly of this compound were analyzed at Necker and Tenon Hospital. Most patients had a history of high caffeine consumption, suggesting a correlation between caffeine intake and elevated urinary concentrations of this compound, leading to stone formation .

Crystallization Mechanisms

The crystallization of this compound in urine can occur due to:

- High concentrations resulting from excessive caffeine intake.

- The presence of other metabolic factors such as analgesic nephropathy or gouty attacks .

Pharmacological Context

This compound serves as a significant metabolite in pharmacokinetics, especially concerning drugs metabolized by cytochrome P450 enzymes.

Metabolism Studies

- Theophylline Interaction : Research indicates that this compound is a major metabolite of theophylline, a drug used for respiratory diseases. Studies have shown that the pharmacokinetics of theophylline can be affected by co-administration with herbal compounds like decursin, which alters the metabolism and clearance rates of both theophylline and its metabolites, including this compound .

- Caffeine Metabolism : As a metabolite of caffeine, this compound's levels can reflect caffeine consumption patterns in individuals. This relationship has implications for understanding caffeine's effects on health and its potential role in exacerbating conditions such as renal disease .

Biochemical Role

In addition to its clinical significance, this compound plays a role in biochemical pathways related to purine metabolism.

Biochemical Pathways

- Xanthine Oxidase Activity : The formation of this compound is influenced by xanthine oxidase activity. This enzyme's induction can lead to increased synthesis of this compound from caffeine and other purines. Understanding this pathway is crucial for developing therapeutic strategies for conditions associated with purine metabolism disorders .

Data Summary Table

Wirkmechanismus

1-Methyluric acid exerts its effects primarily through its antioxidant activity. It protects molecules such as low-density lipoproteins from oxidative modifications. The compound acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage . The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress and antioxidant defense mechanisms .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

1-MUA differs from related methylxanthines and methylurates in its methylation pattern and solubility (Table 1).

Key Observations :

- Solubility : 1-MUA’s low solubility contributes to its role in nephrolithiasis, unlike 1,3-dimethyluric acid, which is more soluble and less prone to precipitation .

- Chromatographic Behavior : In chromatographic studies, 1-MUA has distinct Rf values (e.g., 0.57 in Solvent B) compared to 1,3-dimethyluric acid (Rf = 0.63 in Solvent C), enabling differentiation in metabolic studies .

Metabolic Pathways and Excretion

1-MUA is a terminal metabolite in caffeine and theophylline catabolism, whereas other methylurates like 1,3-dimethyluric acid are intermediate metabolites subject to further demethylation (Table 2).

Key Findings :

- Caffeine Metabolism: 1-MUA accounts for 15% of urinary metabolites after caffeine ingestion, while 1,3-dimethyluric acid is a minor product (<10%) .

- Demethylation : 1,3-Dimethyluric acid can undergo demethylation to form 1-MUA in vivo, suggesting a precursor-product relationship .

- Species Variation : Rabbits excrete both 1-MUA and 1,3-dimethyluric acid after theophylline administration, whereas humans predominantly excrete 1-MUA .

Clinical and Toxicological Profiles

1-MUA’s association with renal pathology distinguishes it from other methylurates (Table 3).

Clinical Insights :

- Nephrolithiasis : A case study documented kidney stones composed of 67% 1-MUA and 33% uric acid in a patient consuming 8+ cups of coffee daily .

- Nephropathy : 1-MUA crystals induce intrarenal inflammation, evidenced by phagocytosis in urine sediment and granular casts in biopsies .

- Therapeutic Interventions: Allopurinol (an XO inhibitor) reduces 1-MUA synthesis and mitigates stone recurrence .

Enzymatic Regulation and Drug Interactions

- Drug Interactions: Co-administration of allopurinol with theophylline reduces 1-MUA formation by inhibiting XO .

Biologische Aktivität

1-Methyluric acid (1-MU) is a significant metabolite of caffeine and theophylline, primarily excreted in urine. Its biological activity has garnered attention due to its association with various health conditions, particularly concerning renal health and potential implications in metabolic pathways.

This compound is classified as a methylated purine derivative, formed through the metabolism of methylxanthines such as caffeine, theophylline, and theobromine. The chemical structure of 1-MU allows it to be distinguished from uric acid using high-performance liquid chromatography (HPLC), a common method in clinical laboratories for analyzing purine derivatives in urinary calculi .

Renal Health and Nephropathy

Recent studies have linked this compound to nephropathy, particularly in patients with a history of analgesic abuse or those consuming high amounts of caffeine. A notable case study involved three patients who developed acute kidney injury attributed to the accumulation of 1-MU crystals in renal tubules. These cases were characterized by crystalluria, acute tubular injury, and the presence of distinctive round-shaped crystals under polarized light microscopy .

Case Studies:

- Case 1: A patient with rheumatoid arthritis and a history of gout developed kidney stones composed of 1-MU. Following dietary modifications and treatment adjustments, serum creatinine levels returned to baseline.

- Case 2: A drug addict presented with acute renal failure and was found to have significant levels of 1-MU crystals. Treatment with allopurinol led to improved renal function .

Association with Caffeine Metabolism

Research indicates that caffeine consumption significantly influences the levels of this compound in urine. A study exploring the relationship between urinary caffeine metabolites found that increased caffeine intake correlates with higher concentrations of 1-MU, suggesting its role as a biomarker for caffeine metabolism . The following table summarizes findings from this study:

| Variable | β (95% CI) | p Value |

|---|---|---|

| This compound | 0.072 (0.035, 0.110) | <0.001 |

| 3-Methyluric Acid | 1.472 (-1.373, 4.318) | 0.310 |

This data indicates a statistically significant relationship between caffeine intake and the excretion of this compound.

Potential Cancer Associations

Emerging research has explored potential associations between this compound levels and cancer risk. While data remains limited, some studies suggest that elevated levels may correlate with certain cancer types, warranting further investigation into its role as a possible biomarker for cancer risk assessment .

Q & A

Basic Research Questions

Q. What is the role of 1-methyluric acid in caffeine metabolism, and how can its presence in biological samples be experimentally validated?

this compound is a primary metabolite of caffeine in humans, formed via hepatic cytochrome P450 enzymes. To validate its presence, researchers should use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for precise quantification in urine or plasma. Include internal standards (e.g., isotopically labeled this compound) to control for matrix effects . Animal models (e.g., Wistar rats) can be used to study metabolic pathways, but species-specific enzyme activity differences must be accounted for .

Q. What are the recommended protocols for preparing this compound stock solutions, given its limited solubility in aqueous buffers?

Due to its low water solubility (20 mg/mL in 1M NaOH), dissolve this compound in DMSO for stock solutions (e.g., 10 mM). For in vivo studies, use vehicle formulations like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline for intraperitoneal injection. Ensure solutions are sonicated (60°C, 10–15 min) and centrifuged to remove particulates .

Q. How does this compound influence metabolic biomarkers such as cholesterol, glucose, and insulin in preclinical models?

In rat models, intravesical instillation of this compound (e.g., 0.5 mg/mL in saline) increases serum total cholesterol (20–25%), triglycerides (30–35%), glucose (15–20%), and insulin (40–50%) compared to controls. Use paired t-tests to compare treatment groups, and normalize data to baseline measurements. Ensure fasting protocols (6–8 hrs) to minimize dietary confounding .

Advanced Research Questions

Q. How can conflicting solubility data for this compound (e.g., DMSO vs. aqueous buffers) be resolved in experimental design?

Discrepancies arise from solvent polarity and temperature. For in vitro assays, prioritize solvents compatible with downstream applications: use DMSO for cell-based studies (≤0.1% final concentration to avoid cytotoxicity) and NaOH (pH-adjusted) for enzymatic assays. Validate solubility empirically via dynamic light scattering (DLS) or nephelometry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is classified as acutely toxic (Oral Category 4, H302) and a respiratory irritant (H335). Use engineering controls (fume hoods) and personal protective equipment (nitrile gloves, safety goggles, lab coats). For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols. Monitor air quality for particulate levels exceeding OSHA PELs .

Q. How can researchers address inconsistencies in reported effects of this compound on metabolic pathways across studies?

Conflicting results (e.g., lipid vs. glucose modulation) may stem from dosage variations or model specificity. Conduct dose-response studies (0.1–2.0 mg/kg) in both acute and chronic exposure models. Use transcriptomic profiling (RNA-seq) to identify pathway-specific targets (e.g., PPAR-γ for lipid metabolism) and validate with siRNA knockdown .

Q. What methodological considerations are essential for integrating this compound into metabolomics studies of diseases like NAFLD?

In human metabolomics, quantify this compound alongside related purines (e.g., uric acid, xanthine) using LC-MS/MS. Normalize urinary levels to creatinine and adjust for covariates (e.g., caffeine intake). For NAFLD, correlate its levels with liver function markers (ALT, AST) and histopathological scores. Use multivariate analysis (PLS-DA) to identify metabolic network perturbations .

Q. How can translational challenges in extrapolating this compound effects from animal models to humans be mitigated?

Rodent-to-human translation requires pharmacokinetic profiling (e.g., plasma half-life, tissue distribution). Use humanized liver mouse models or primary hepatocyte cultures to compare metabolic clearance rates. Adjust dosing regimens using allometric scaling (e.g., body surface area normalization) .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing small-sample studies on this compound’s bioactivity?

For n < 10, use non-parametric tests (Mann-Whitney U, Wilcoxon signed-rank) to compare groups. Apply false discovery rate (FDR) correction for multi-omics datasets. Report effect sizes (Cohen’s d) and 95% confidence intervals to enhance reproducibility .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

Follow the ARRIVE guidelines for preclinical research. Detail animal husbandry (diet, housing conditions), compound purity (HPLC ≥98%), and vehicle formulations. Deposit raw data (e.g., metabolomics profiles) in public repositories like MetaboLights .

Eigenschaften

IUPAC Name |

1-methyl-7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-4(11)2-3(9-6(10)13)8-5(12)7-2/h1H3,(H,9,13)(H2,7,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDRTQONISXGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(NC(=O)N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221063 | |

| Record name | 1-Methyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

708-79-2 | |

| Record name | 1-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WS4HQ639J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.